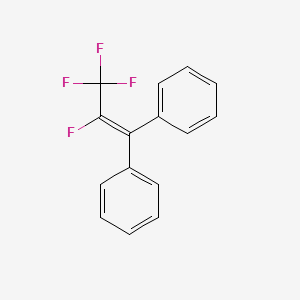
1,1'-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is a chemical compound that belongs to the class of hydrofluoroolefins (HFOs). This compound is characterized by the presence of a tetrafluoropropene group attached to two benzene rings. It is known for its stability and low global warming potential, making it an important compound in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene typically involves the reaction of chlorinated hydrocarbons with fluorinating agents such as hydrogen fluoride or sodium fluoride. The reaction conditions often include elevated temperatures and pressures to facilitate the fluorination process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of refrigerants, solvents, and other industrial chemicals due to its stability and low environmental impact
Mecanismo De Acción
The mechanism by which 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as its role as a refrigerant or in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): A widely used HFO refrigerant with similar properties but different applications.
trans-1,3,3,3-Tetrafluoropropene (R1234ze (E)): Another HFO used as a refrigerant and in foam and aerosol applications
Uniqueness
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is unique due to its specific structure, which includes two benzene rings attached to the tetrafluoropropene group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
1493-86-3 |
|---|---|
Fórmula molecular |
C15H10F4 |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
(2,3,3,3-tetrafluoro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H10F4/c16-14(15(17,18)19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
JDRIJGGAOZOLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(F)(F)F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


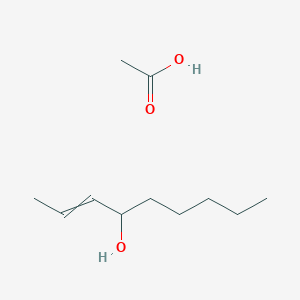
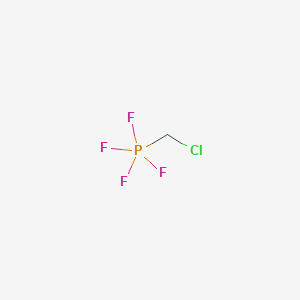
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
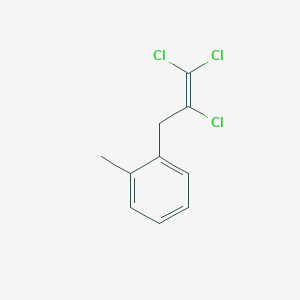
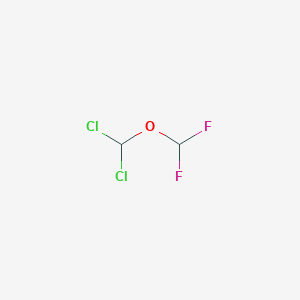
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
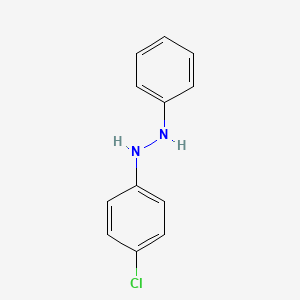
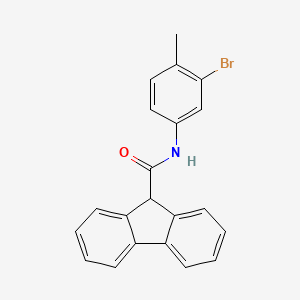
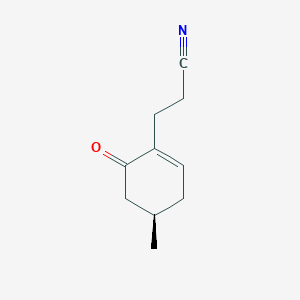
![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
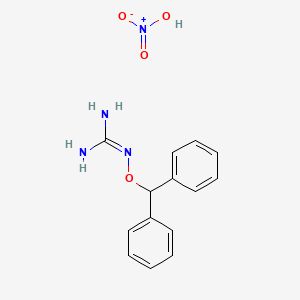
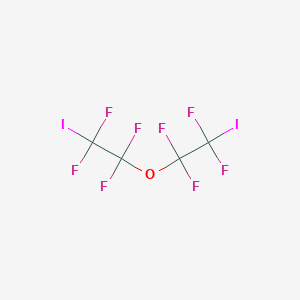
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
